molecular formula C11H14O2 B3059494 2-methyl-5-propan-2-ylbenzoic acid CAS No. 3754-72-1

2-methyl-5-propan-2-ylbenzoic acid

Cat. No.: B3059494
CAS No.: 3754-72-1
M. Wt: 178.23 g/mol
InChI Key: QCTZFEMYDOAQLE-UHFFFAOYSA-N
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Description

2-methyl-5-propan-2-ylbenzoic acid, also known as 5-isopropyl-2-methylbenzoic acid, is an aromatic carboxylic acid with the molecular formula C11H14O2. It is a derivative of benzoic acid, characterized by the presence of a methyl group and an isopropyl group on the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.

Scientific Research Applications

2-methyl-5-propan-2-ylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

Inhalation of p-CYMENE-2-CARBOXYLIC ACID can cause impairment of coordination and headache. Contact with the liquid can cause mild irritation of eyes and skin. Ingestion can cause irritation of the mouth and stomach .

Future Directions

Future research on p-CYMENE-2-CARBOXYLIC ACID could focus on its potential applications in drug discovery, particularly in the development of PROteolysis TArgeting Chimeras (PROTACs), which are heterobifunctional molecules emerging as a powerful modality in drug discovery . Another area of interest could be the development of new catalytic systems based on ruthenium, which are more active and more selective .

Biochemical Analysis

Biochemical Properties

p-CYMENE-2-CARBOXYLIC ACID plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the metabolism of the model aromatic-degrading bacterium Burkholderia xenovorans LB400 . The catabolic p-cymene and p-cumate genes are clustered on the LB400 major chromosome .

Cellular Effects

p-CYMENE-2-CARBOXYLIC ACID has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have an antioxidant potential in the hippocampus of mice by determining the levels of thiobarbituric acid reactive substances (TBARS), nitrite content, and activity of catalase (CAT) and superoxide dismutase (SOD) .

Molecular Mechanism

The molecular mechanism of action of p-CYMENE-2-CARBOXYLIC ACID involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to improve serum levels of glucose, total cholesterol, triglycerides, high-density lipoprotein cholesterol, low-density lipoprotein, very-low-density lipoprotein, alkaline phosphatase, alanine aminotransferase, aspartate aminotransferase, malondialdehyde, and the expression of mTOR, Akt, and phospho-Akt protein in diabetic animals .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, p-CYMENE-2-CARBOXYLIC ACID exhibits changes in its effects. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of p-CYMENE-2-CARBOXYLIC ACID vary with different dosages in animal models. For instance, treatment with p-cymene at a dose of 50mg/kg produced a significant reduction in lipid peroxidation .

Metabolic Pathways

p-CYMENE-2-CARBOXYLIC ACID is involved in several metabolic pathways. It interacts with various enzymes or cofactors. For instance, the upper pathway of p-cymene metabolism occurs by progressive oxidation of the methyl side-chain to carboxylic acid, generating p-cumate .

Transport and Distribution

p-CYMENE-2-CARBOXYLIC ACID is transported and distributed within cells and tissues. For instance, p-cymene induced diverse membrane and transport proteins including the p-cymene transporter CymD .

Subcellular Localization

It is known that p-cymene-grown cells exhibited fuzzy outer and inner membranes and an increased periplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methyl-5-propan-2-ylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product, 2-methyl-5-propan-2-ylbenzene, is then oxidized using potassium permanganate or another suitable oxidizing agent to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes typically use continuous flow reactors and advanced catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-propan-2-ylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or more complex carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of halogen atoms or other functional groups onto the benzene ring.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-propan-2-ylbenzenesulfonic acid
  • 4-hydroxy-2-methyl-5-propan-2-ylbenzoic acid
  • 2-hydroxy-4-methyl-5-propan-2-ylbenzoic acid

Uniqueness

2-methyl-5-propan-2-ylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials.

Properties

IUPAC Name

2-methyl-5-propan-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7(2)9-5-4-8(3)10(6-9)11(12)13/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTZFEMYDOAQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190981
Record name p-Cymene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3754-72-1
Record name p-Cymene-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003754721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Cymene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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